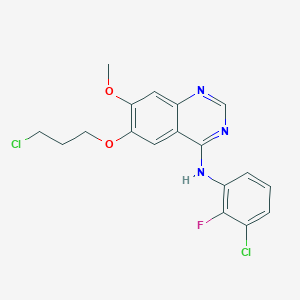
N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common starting materials might include 2-aminobenzonitrile and various substituted anilines. The reactions often require specific catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce different functional groups.
科学的研究の応用
N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying cellular processes.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar structure and used for similar therapeutic purposes.
Uniqueness
N-(3-Chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine may have unique properties due to the specific substitutions on the quinazoline core, which could affect its biological activity and selectivity.
特性
分子式 |
C18H16Cl2FN3O2 |
|---|---|
分子量 |
396.2 g/mol |
IUPAC名 |
N-(3-chloro-2-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H16Cl2FN3O2/c1-25-15-9-14-11(8-16(15)26-7-3-6-19)18(23-10-22-14)24-13-5-2-4-12(20)17(13)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,23,24) |
InChIキー |
ZVBAZLJKWLHQQV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

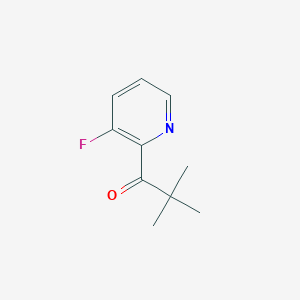
![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
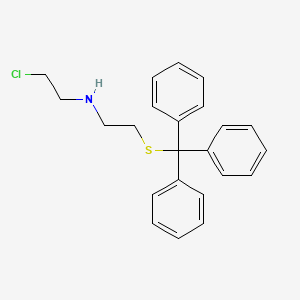
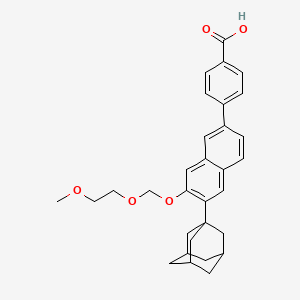
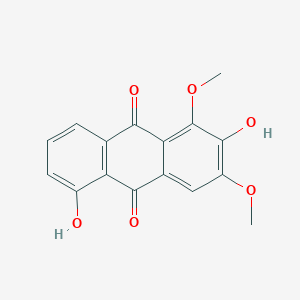
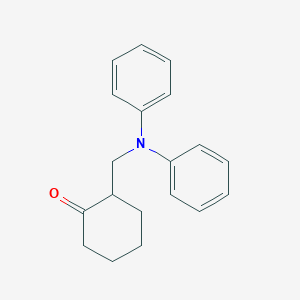
![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
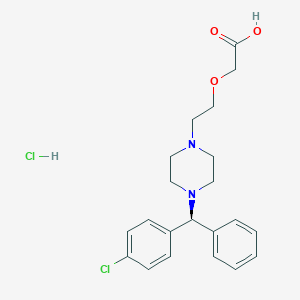
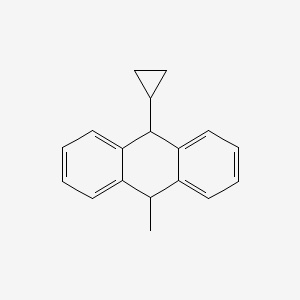

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
